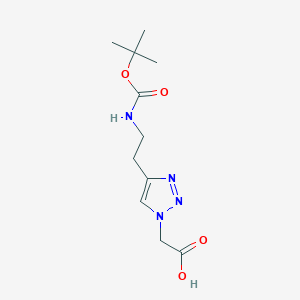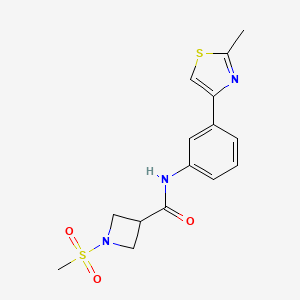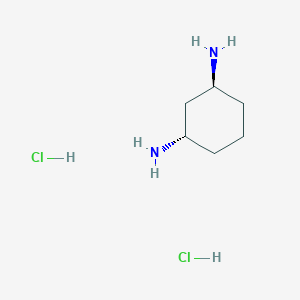
(1S,3S)-cyclohexane-1,3-diamine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2. It is a chiral diamine derivative of cyclohexane, commonly used in various chemical and pharmaceutical applications due to its unique stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride typically involves the reduction of the corresponding dinitrile or diamide precursors. One common method is the catalytic hydrogenation of 1,3-cyclohexanedinitrile using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting diamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The dihydrochloride salt is typically obtained by crystallization from aqueous hydrochloric acid solutions.
Chemical Reactions Analysis
Types of Reactions: (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides and ureas.
Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives with different substitution patterns.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as acyl chlorides or isocyanates are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed:
Amides and Ureas: Formed through nucleophilic substitution.
Imines and Nitriles: Formed through oxidation.
Substituted Cyclohexanes: Formed through reduction.
Scientific Research Applications
(1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and altering metabolic functions.
Comparison with Similar Compounds
(1R,3R)-Cyclohexane-1,3-diamine Dihydrochloride: The enantiomer of (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride, with similar chemical properties but different biological activities.
1,3-Diaminopropane: A linear diamine with comparable reactivity but lacking the cyclic structure and chirality.
1,2-Diaminocyclohexane: Another cyclic diamine with different substitution patterns and stereochemistry.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical and biological systems. Its ability to form stable complexes with various molecular targets makes it valuable in research and industrial applications.
Properties
IUPAC Name |
(1S,3S)-cyclohexane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDGJCKNZHDDLV-USPAICOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2368679.png)

![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)
amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)
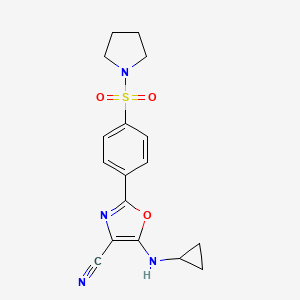
![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)
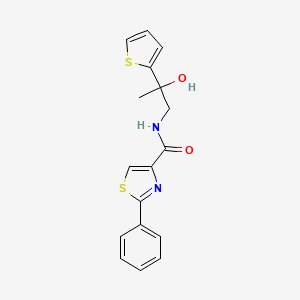
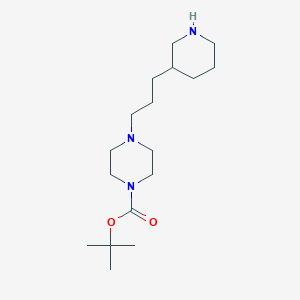
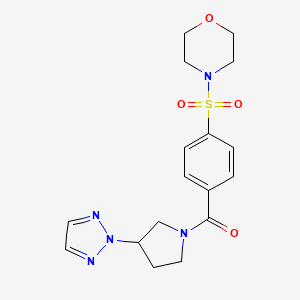
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368698.png)


